molecular formula C20H25NO5S B14169276 4-Butoxy-I(2)-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid CAS No. 777894-83-4

4-Butoxy-I(2)-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid

Katalognummer: B14169276
CAS-Nummer: 777894-83-4
Molekulargewicht: 391.5 g/mol
InChI-Schlüssel: STYWVPJADHBCHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Butoxy-beta-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid is an organic compound with a complex structure that includes a butoxy group, a sulfonyl group, and a benzenepropanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-beta-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the butoxy group: This can be achieved by reacting a suitable alcohol with a butyl halide under basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of an aromatic amine using a sulfonyl chloride in the presence of a base.

    Coupling with benzenepropanoic acid: The final step involves coupling the sulfonylated aromatic amine with benzenepropanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Butoxy-beta-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with higher oxidation states.

    Reduction: Reduced derivatives with lower oxidation states.

    Substitution: Substituted derivatives with different functional groups replacing the sulfonyl group.

Wissenschaftliche Forschungsanwendungen

4-Butoxy-beta-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 4-Butoxy-beta-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Butoxy-beta-[[(4-chlorophenyl)sulfonyl]amino]benzenepropanoic acid
  • 4-Butoxy-beta-[[(4-nitrophenyl)sulfonyl]amino]benzenepropanoic acid
  • 4-Butoxy-beta-[[(4-methoxyphenyl)sulfonyl]amino]benzenepropanoic acid

Uniqueness

4-Butoxy-beta-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct properties and applications compared to its analogs.

Eigenschaften

CAS-Nummer

777894-83-4

Molekularformel

C20H25NO5S

Molekulargewicht

391.5 g/mol

IUPAC-Name

3-(4-butoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C20H25NO5S/c1-3-4-13-26-17-9-7-16(8-10-17)19(14-20(22)23)21-27(24,25)18-11-5-15(2)6-12-18/h5-12,19,21H,3-4,13-14H2,1-2H3,(H,22,23)

InChI-Schlüssel

STYWVPJADHBCHK-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.